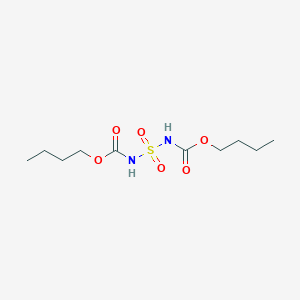
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, is an organosilicon compound characterized by the presence of isocyanate groups attached to a disiloxane backbone. This compound is notable for its unique chemical structure, which combines the properties of both silicon and organic isocyanates, making it valuable in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, typically involves the reaction of disiloxane derivatives with isocyanate precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis and substitution reactions, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum complexes.
Major Products Formed
Oxidation: Siloxane oxides.
Reduction: Amino-substituted disiloxanes.
Substitution: Various functionalized disiloxanes depending on the substituent introduced.
Applications De Recherche Scientifique
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, finds applications in several scientific research fields:
Chemistry: Used as a precursor for synthesizing advanced organosilicon compounds and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing novel pharmaceuticals and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, exerts its effects involves the interaction of its isocyanate groups with various molecular targets. These interactions can lead to the formation of stable covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The pathways involved may include the inhibition of specific enzymes or the alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetramethyldisiloxane
- 1,1,3,3-Tetraisocyanato-1,3-dimethyl-disiloxane
Uniqueness
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, stands out due to its combination of phenyl and isocyanate groups, which impart unique reactivity and functional properties. This makes it particularly valuable in applications requiring specific chemical modifications and high-performance materials.
Propriétés
Numéro CAS |
85314-78-9 |
|---|---|
Formule moléculaire |
C16H10N4O5Si2 |
Poids moléculaire |
394.44 g/mol |
Nom IUPAC |
[diisocyanato(phenyl)silyl]oxy-diisocyanato-phenylsilane |
InChI |
InChI=1S/C16H10N4O5Si2/c21-11-17-26(18-12-22,15-7-3-1-4-8-15)25-27(19-13-23,20-14-24)16-9-5-2-6-10-16/h1-10H |
Clé InChI |
FRNSVPSQFUCKFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](N=C=O)(N=C=O)O[Si](C2=CC=CC=C2)(N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


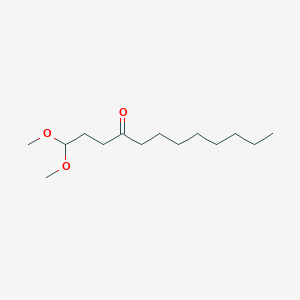
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
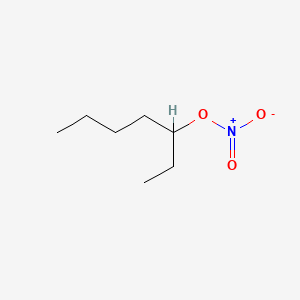
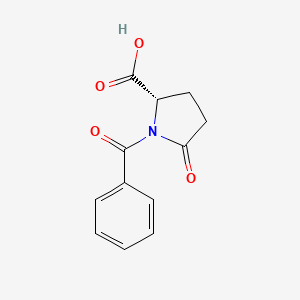

![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
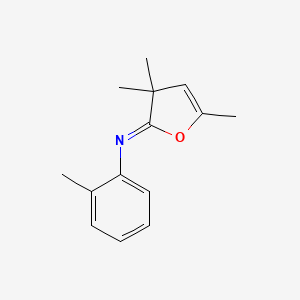
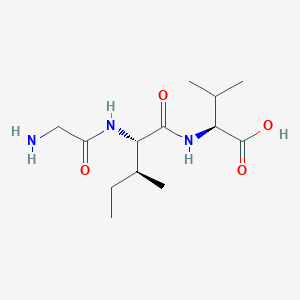


![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
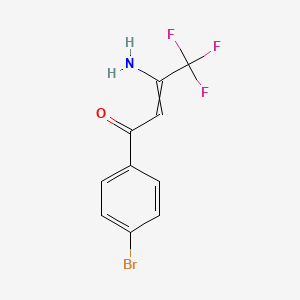
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
